The synthesis of Hyfl A typically follows a solid-phase peptide synthesis approach, which allows for the construction of peptides in a stepwise manner while attached to a solid support. This method facilitates the formation of complex cyclic structures through various coupling reactions.
Key steps in the synthesis include:
Hyfl A exhibits a complex molecular structure typical of macrocyclic peptides. Its precise molecular formula and three-dimensional conformation are critical for its biological activity. The structure is characterized by multiple loops formed by disulfide bonds connecting cysteine residues, which contribute to its stability and functionality.
Data obtained from techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within Hyfl A, revealing crucial information about its interaction with biological targets .
Hyfl A undergoes various chemical reactions that are essential for its biological activity. These reactions include:
The detailed mechanisms of these reactions are often studied using mass spectrometry and other analytical techniques to elucidate binding affinities and kinetics .
The mechanism of action of Hyfl A primarily involves its interaction with the CB2R. Upon binding to this receptor, Hyfl A can modulate downstream signaling pathways that affect immune responses and pain perception.
Data from pharmacological studies indicate that Hyfl A acts as an agonist at CB2R, promoting signaling cascades that lead to anti-inflammatory effects. The binding affinity and efficacy of Hyfl A can be quantified using radiolabeled ligand displacement assays .
Hyfl A possesses distinct physical and chemical properties that influence its behavior in biological systems:
Characterization studies often employ techniques such as HPLC, mass spectrometry, and NMR spectroscopy to assess these properties .
Hyfl A has several promising applications in scientific research and therapeutic development:
Research continues to explore additional applications in areas such as cancer therapy and neuroprotection, leveraging its unique structural features .
The discovery of Hyfl A is rooted in the broader investigation of plant-derived cysteine-rich peptides. Cyclotides were first classified in the 1990s, but traditional medicine applications of plants like Viola odorata (sweet violet) hinted at their bioactivity decades earlier. Initial research focused on peptide-enriched plant extracts from Violaceae, Rubiaceae, and Cucurbitaceae families, revealing sequences with six conserved cysteines forming a cystine knot [2] [7]. Early isolation relied on pharmacology-guided fractionation: plant extracts underwent solvent partitioning, RP-HPLC separation, and mass spectrometry (LC-MS/MS), with fractions screened for bioactivity. For example, cyclotide vodo-C1 from Viola odorata was identified via MALDI-TOF analysis after [³H]-CP55940 radioligand displacement assays confirmed CB2 receptor binding [2].
Hyfl A’s characterization exemplifies technological advances in peptidomics: - Structural elucidation: Reduction/alkylation assays confirmed six cysteines (+348 Da mass shift after alkylation), while enzymatic digestion (EndoGluC, trypsin) and tandem MS/MS sequencing deciphered its circular sequence [2] [7]. - Diversity profiling: Australian Hybanthus species screenings revealed >246 novel cyclotides between 2.8–3.8 kDa, with Hyfl A’s unique sequence identified among 540 retention time/mass features [7]. This combinatorial diversity—driven by hypermutation in loop residues—underscores nature’s optimization of the CCK scaffold for ecological defense.
Table 1: Key Milestones in Macrocyclic Peptide Discovery | Year | Breakthrough | Method | Impact | |----------|--------------------------------------------|--------------------------------|-----------------------------------------| | 1990s | Cyclotide classification (kalata B1) | Ethnopharmacology | Defined CCK motif | | 2000s | Hybanthus floribundus cyclotide screening | LC-MS/MS, MALDI-TOF | Identified Hyfl A among 246 novel peptides | | 2020s | High-throughput peptidomics | Cryo-EM, deep learning modeling| Enabled 3D volume mapping (e.g., vodo-C1) | [2] [7]
Hyfl A’s therapeutic value stems from its structural precision: - CCK framework: Three disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) create a rigid hydrophobic core. Surface-exposed loops tolerate residue substitutions without topological collapse [7]. - Membrane interaction: A hydrophobic patch (e.g., Ile, Tyr, Phe) facilitates selective binding to phosphatidylethanolamine (PE)-rich microbial membranes. Oligomerization then forms pore-like channels, disrupting membrane integrity [7].
Table 2: Structural Parameters of Hyfl A | Parameter | Value/Description | Functional Significance | |-----------------------------|------------------------------------------|------------------------------------------| | Molecular weight | ~2800–3800 Da | Optimal for tissue penetration | | Disulfide bonds | 3 (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) | Knot stability, protease resistance | | Hydrophobic surface area| 15–30% of total SA | Membrane insertion efficacy | | Net charge | +1 to +3 (pH 7.0) | Electrostatic targeting of bacterial membranes | [7]
Hyfl A enables two engineering strategies:
Table 3: Antimicrobial Mechanisms of Hyfl A | Target Pathogen | Mechanism | Experimental Evidence | |---------------------|------------------------------------------|------------------------------------------| | Gram-positive bacteria | Pore formation in PE-rich membranes | Liposome leakage assays, electron microscopy | | Fungi | Membrane depolarization | K⁺ efflux measurements, LIVE/DEAD staining | | Enveloped viruses | Disruption of viral envelopes | Virion integrity assays (TEM) | [7]
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: